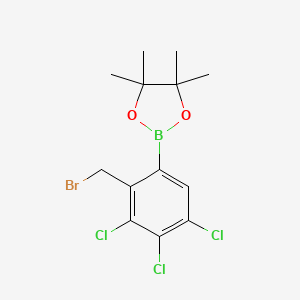

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester

Description

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester (CAS: 2377611-86-2) is a boronic ester featuring a phenyl ring substituted with a bromomethyl group and three chlorine atoms at the 3-, 4-, and 5-positions. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid moiety, enhancing stability and solubility in organic solvents. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[2-(bromomethyl)-3,4,5-trichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrCl3O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)11(18)10(17)7(8)6-15/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXJQGHPTWRJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2CBr)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrCl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester are the carbon-carbon (C-C) bonds in organic compounds. This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. The protodeboronation process is catalyzed and utilizes a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is crucial in the synthesis of various organic compounds.

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis. The kinetics of this hydrolysis are dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Result of Action

The result of the compound’s action is the formation of new C-C bonds in organic compounds. This is achieved through the Suzuki–Miyaura reaction, which results in the formation of biaryl compounds. These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH. Therefore, the compound’s stability and efficacy can be affected by changes in pH. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is dependent on the specific structure of the boronic ester. For instance, the hydrolysis of some phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring.

Molecular Mechanism

Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety. This process can be catalyzed by a radical approach.

Temporal Effects in Laboratory Settings

It is known that boronic esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH.

Biological Activity

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester (CAS No. 2377611-86-2) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromomethyl group and multiple chlorine substituents on a phenyl ring, contributing to its reactivity and selectivity in various chemical reactions.

- Molecular Formula : C₁₃H₁₅BBrCl₃O₂

- Molecular Weight : 400.33 g/mol

- Structure : Contains a pinacol ester group which is commonly used as a protecting group in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for further functionalization, while the trichlorophenyl moiety can act as a bioisostere for other aromatic groups commonly found in bioactive compounds. This structural versatility suggests potential applications in drug discovery and development.

Binding Affinity Studies

Research indicates that halogenated compounds often exhibit altered binding affinities to proteins and enzymes involved in disease pathways. The specific interactions of this compound with biological macromolecules are still under investigation, but preliminary studies suggest that modifications in halogenation significantly influence its biological outcomes.

Case Studies

- Antitumor Activity : A study explored the antitumor effects of boronic acid derivatives, including compounds structurally similar to this compound. Results indicated that such derivatives could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain boronic acids can act as reversible inhibitors of serine proteases. The unique structural features of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid may enhance its efficacy as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

The following table compares this compound with other relevant boronic acid derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid | C₁₃H₁₅BBrCl₃O₂ | Multiple chlorines enhance reactivity |

| 3-Bromophenylboronic acid pinacol ester | C₈H₉BBrO₂ | Simpler structure without chlorination |

| 3,4-Dichlorophenylboronic acid pinacol ester | C₈H₉BCl₂O₂ | Fewer halogen substituents |

| 4-Bromophenylboronic acid pinacol ester | C₈H₉BBrO₂ | Bromine at para position |

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Substituent Effects on Reactivity and Stability

Key Structural Variants :

Reactivity Comparison :

Spectroscopic and Physical Properties

NMR Signatures :

- Pinacol Protons : All compounds exhibit a singlet at δ1.35–1.36 ppm in ¹H NMR for the 12 pinacol methyl protons, confirming the boronic ester group .

- Aromatic Signals: The trichloro substituents in the target compound deshield aromatic protons, shifting signals downfield compared to non-chlorinated analogs. For example, the 4-(bromomethyl)phenylboronic ester shows aromatic protons near δ7.3–7.5 ppm, whereas the trichloro derivative may exhibit signals beyond δ7.8 ppm .

Thermal Stability :

- The trichloro substituents enhance thermal stability due to reduced electron density on the aromatic ring, as evidenced by the target compound’s synthesis at 85°C under nitrogen . In contrast, thiophene-based analogs (e.g., 5-bromo-4-methylthiophene-2-boronic ester) require milder conditions to prevent decomposition .

Cross-Coupling Reactions :

- The target compound is employed in synthesizing polychlorinated biaryls for agrochemicals and pharmaceuticals, leveraging its stability under harsh conditions .

- 4-(Bromomethyl)phenylboronic acid pinacol ester is widely used in prodrug systems (e.g., H₂O₂-responsive anticancer agents) due to its simpler structure and ease of functionalization .

Polymer Chemistry :

Stability and Handling Considerations

- Hydrolytic Stability : The trichloro groups in the target compound reduce boronic ester hydrolysis rates compared to electron-rich analogs like thiophene derivatives, as confirmed by its isolation in high purity (98%) .

- Storage : All bromomethyl-substituted boronic esters require anhydrous storage, but the trichloro derivative’s lower hygroscopicity may extend shelf life .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester?

- Methodology :

- Lithiation-borylation : describes the preparation of analogous boronic esters via lithiation of aryl bromides followed by trapping with pinacol boronic esters. For example, bromomethyl boronic acid pinacol ester reacts with 2,3-dibromo-1-propene to yield boronic esters in 81% yield .

- Photoinduced decarboxylative borylation : highlights a metal-free approach using visible light to activate N-hydroxyphthalimide esters of carboxylic acids with bis(catecholato)diboron. While not directly tested on the target compound, this method could extend to derivatives with bromomethyl and trichloro substituents .

- Considerations :

- The electron-withdrawing trichloro group may slow lithiation; optimizing temperature (-78°C to 0°C) and using strong bases (e.g., LDA or nBuLi) is critical.

- Bromomethyl groups are prone to elimination; use anhydrous conditions and low temperatures to suppress side reactions.

Q. How should this compound be stored to maintain stability, and what are its critical degradation pathways?

- Handling & Storage :

- Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers ( ). Avoid moisture to prevent hydrolysis of the boronic ester .

- Degradation Pathways :

- Hydrolysis : Boronic esters hydrolyze to boronic acids in aqueous media, especially under acidic/basic conditions.

- Thermal decomposition : Elevated temperatures (>40°C) may trigger cleavage of the bromomethyl group or dehalogenation.

- Stability Testing : Monitor via ¹¹B NMR (boron environment changes) and HPLC (purity loss >5% indicates degradation).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in cross-coupling or allylboration reactions involving this compound?

- Case Study (Allylboration) : shows that α-substituted allyl pinacol boronic esters exhibit low Z-selectivity under standard conditions. However, pre-treatment with nBuLi and TFAA generates borinic esters, reversing selectivity to favor E-isomers (>90% ee) .

- Mechanistic Insight :

- The bulky trichlorophenyl group may sterically hinder approach of electrophiles, requiring tailored ligands (e.g., chiral phosphines) or solvent polarity adjustments (e.g., THF vs. DCM).

- Experimental Design :

- Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Use kinetic studies (¹¹B NMR, in situ IR) to identify rate-determining steps.

Q. What challenges arise when using this compound in Suzuki-Miyaura couplings, and how can they be mitigated?

- Challenges :

- Electron-deficient aryl groups : The trichlorophenyl moiety reduces reactivity in oxidative addition steps, requiring active catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3).

- Competing β-bromide elimination : The bromomethyl group may lead to undesired alkene formation.

- Solutions :

- Mild conditions : Use low-temperature protocols (0–25°C) and weak bases (K₂CO₃) to suppress elimination ( ) .

- Pre-activation : Convert the boronic ester to a more reactive trifluoroborate salt (e.g., via KHF₂ treatment).

Q. How does the bromomethyl substituent influence the compound’s reactivity in radical-mediated transformations?

- Radical Initiation : suggests that bromomethyl groups can act as radical precursors under photolytic or thermal conditions. For example, in photoinduced borylation, bromine abstraction generates boryl radicals, enabling chain propagation .

- Applications :

- C–H functionalization : Use AIBN or Et₃B as initiators to generate radicals for selective alkylation.

- Limitations : Competing halogen exchange (Br to Cl) may occur; monitor via GC-MS or isotopic labeling.

Contradictions and Resolutions

- Selectivity in Allylboration : reports E-selectivity with borinic esters, while standard conditions favor Z-isomers. Resolve by pre-forming the borinic ester intermediate .

- Cross-Coupling Reactivity : Electron-deficient aryl groups typically require harsh conditions, but suggests mild protocols with optimized catalysts. Validate via controlled screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.